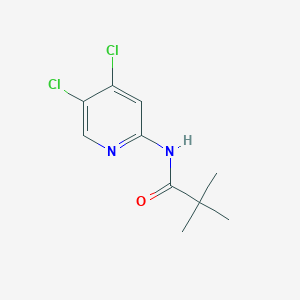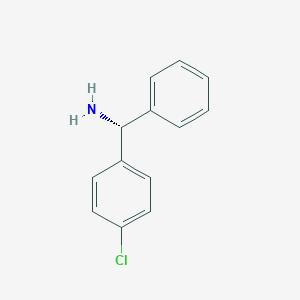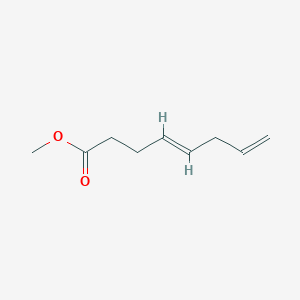
Methyl (4E)-octa-4,7-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4E)-octa-4,7-dienoate, also known as methyl sorbate, is an organic compound that belongs to the family of esters. It is commonly used as a food flavoring agent and is found in various fruits, including apples, grapes, and berries. Methyl sorbate is also used in the fragrance industry to add fruity and floral notes to perfumes and colognes. In recent years, there has been a growing interest in the scientific research applications of methyl sorbate due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Polyene Compounds : This compound has been utilized as a key intermediate in the synthesis of polyene compounds and natural products. A study by Ma and Lu (1990) in Tetrahedron presented a new methodology for preparing ω-alkoxy-(2E,4E)-dienoates and related compounds with high yield and stereoselectivity, which are important precursors for polyene compounds (Ma & Lu, 1990).
Furanoid Ester Synthesis : Jie and Lam (1977) in Chemistry and Physics of Lipids discussed the synthesis of furanoid esters from unsaturated fatty esters, which is relevant for the production of specialized chemical compounds (Jie & Lam, 1977).
Study of Geometric Isomers of Conjugated Linoleic Acids : In a study by Lie Ken Jie et al. (1997) in Lipids, the compound was used in the preparation and nuclear magnetic resonance study of pure geometric isomers of conjugated linoleic acids, demonstrating its usefulness in detailed structural analysis (Lie Ken Jie et al., 1997).
Synthesis of Insect Pheromones and Speciality Chemicals : Woerlee et al. (1984) in Applied Catalysis demonstrated the metathesis of conjugated dienes, including compounds like Methyl (4E)-octa-4,7-dienoate, to synthesize insect pheromones and other specialty chemicals (Woerlee et al., 1984).
Applications in Organic Chemistry : The compound has applications in organic chemistry, particularly in reactions like Diels-Alder, as demonstrated by Liou et al. (1998) in Fullerene Science and Technology (Liou et al., 1998).
Synthesis of Compounds Containing the Isoprene Unit : Cardillo et al. (1979) in the Journal of The Chemical Society-Perkin Transactions 1 reported on the synthesis of compounds containing the isoprene unit using similar dienoate compounds (Cardillo et al., 1979).
Eigenschaften
CAS-Nummer |
189440-77-5 |
|---|---|
Produktname |
Methyl (4E)-octa-4,7-dienoate |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
methyl (4E)-octa-4,7-dienoate |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3,5-6H,1,4,7-8H2,2H3/b6-5+ |
InChI-Schlüssel |
WUNJOFRDOLDAOY-AATRIKPKSA-N |
Isomerische SMILES |
COC(=O)CC/C=C/CC=C |
SMILES |
COC(=O)CCC=CCC=C |
Kanonische SMILES |
COC(=O)CCC=CCC=C |
Andere CAS-Nummern |
189440-77-5 |
Synonyme |
4,7-Octadienoicacid,methylester,(4E)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



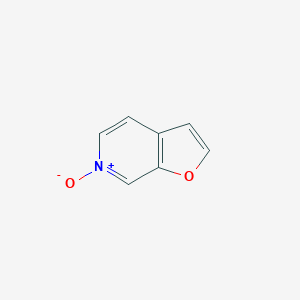
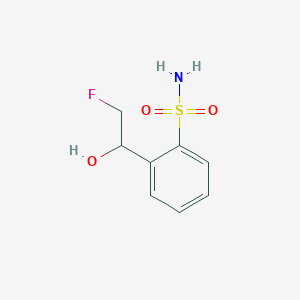
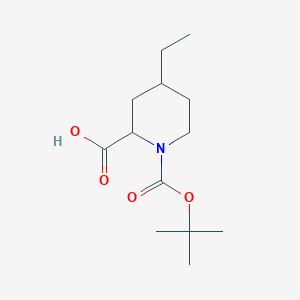
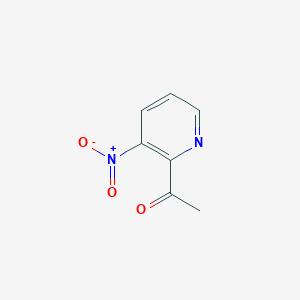
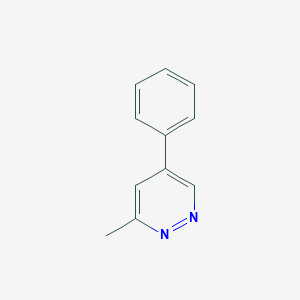

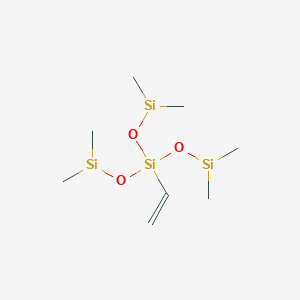
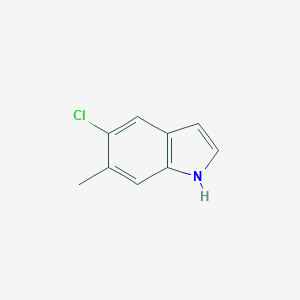
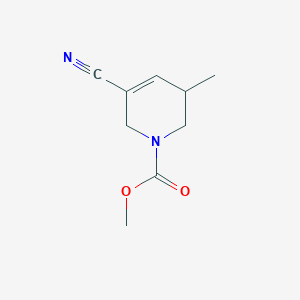
![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)
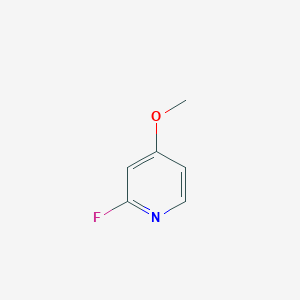
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
